Cas no 1781134-78-8 (3-(2-hydroxyethyl)oxetane-3-carboxylic acid)

3-(2-hydroxyethyl)oxetane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Oxetanecarboxylic acid, 3-(2-hydroxyethyl)-
- 3-(2-hydroxyethyl)oxetane-3-carboxylic acid
- EN300-1627933
- 1781134-78-8
- 3-(2-Hydroxyethyl)oxetane-3-carboxylicacid
-
- インチ: 1S/C6H10O4/c7-2-1-6(5(8)9)3-10-4-6/h7H,1-4H2,(H,8,9)
- InChIKey: ARYKZZXAZXQPJO-UHFFFAOYSA-N
- ほほえんだ: O1CC(CCO)(C(O)=O)C1
計算された属性
- せいみつぶんしりょう: 146.05790880g/mol
- どういたいしつりょう: 146.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
じっけんとくせい
- 密度みつど: 1.355±0.06 g/cm3(Predicted)
- ふってん: 324.3±27.0 °C(Predicted)
- 酸性度係数(pKa): 3.63±0.20(Predicted)
3-(2-hydroxyethyl)oxetane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627933-1000mg |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid |
1781134-78-8 | 1000mg |
$1442.0 | 2023-09-22 | ||
Enamine | EN300-1627933-100mg |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid |
1781134-78-8 | 100mg |
$1269.0 | 2023-09-22 | ||
Enamine | EN300-1627933-1.0g |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid |
1781134-78-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1627933-50mg |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid |
1781134-78-8 | 50mg |
$1212.0 | 2023-09-22 | ||
Enamine | EN300-1627933-500mg |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid |
1781134-78-8 | 500mg |
$1385.0 | 2023-09-22 | ||
Enamine | EN300-1627933-5000mg |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid |
1781134-78-8 | 5000mg |
$4184.0 | 2023-09-22 | ||
Enamine | EN300-1627933-10000mg |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid |
1781134-78-8 | 10000mg |
$6205.0 | 2023-09-22 | ||
Enamine | EN300-1627933-250mg |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid |
1781134-78-8 | 250mg |
$1328.0 | 2023-09-22 | ||
Enamine | EN300-1627933-2500mg |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid |
1781134-78-8 | 2500mg |
$2828.0 | 2023-09-22 |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
3-(2-hydroxyethyl)oxetane-3-carboxylic acidに関する追加情報
3-(2-hydroxyethyl)oxetane-3-carboxylic acid: A Versatile Compound with Promising Applications in Medicinal Chemistry
3-(2-Hydroxyethyl)oxetane-3-carboxylic acid (CAS No. 1781134-78-8) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its oxetane ring and hydroxyl group, offers a promising scaffold for the design and synthesis of novel bioactive molecules.
The structure of 3-(2-hydroxyethyl)oxetane-3-carboxylic acid is particularly noteworthy for its ability to enhance the solubility and bioavailability of drug candidates. The oxetane ring, a four-membered cyclic ether, provides a rigid yet flexible framework that can be readily functionalized to introduce various substituents. The presence of the hydroxyl group further enhances the compound's polarity and hydrogen-bonding capabilities, making it an attractive candidate for improving the pharmacokinetic properties of therapeutic agents.
Recent studies have highlighted the potential of 3-(2-hydroxyethyl)oxetane-3-carboxylic acid in various therapeutic areas. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the oxetane ring and hydroxyl group play crucial roles in enhancing the antiviral efficacy by stabilizing the interaction between the drug and viral proteins.
In another study, published in Organic & Biomolecular Chemistry, scientists explored the use of 3-(2-hydroxyethyl)oxetane-3-carboxylic acid as a building block for the synthesis of novel anticancer agents. The results showed that compounds derived from this scaffold exhibited selective cytotoxicity against various cancer cell lines, with minimal toxicity to normal cells. The enhanced solubility and stability provided by the oxetane ring were key factors in achieving these promising outcomes.
The versatility of 3-(2-hydroxyethyl)oxetane-3-carboxylic acid extends beyond antiviral and anticancer applications. Researchers have also investigated its potential as a prodrug moiety for improving the delivery and efficacy of existing drugs. A 2020 study in Chemical Communications reported that prodrugs incorporating this compound showed improved oral bioavailability and reduced side effects compared to their parent drugs. The hydroxyl group was found to facilitate the formation of ester linkages, which are cleaved enzymatically in vivo to release the active drug.
The synthetic accessibility of 3-(2-hydroxyethyl)oxetane-3-carboxylic acid is another factor contributing to its widespread use in medicinal chemistry. Various methods have been developed for its efficient synthesis, including ring-opening reactions of epoxides and aziridines, as well as transition-metal-catalyzed cyclizations. These synthetic routes allow for the facile introduction of diverse functional groups, enabling chemists to tailor the properties of the final product to meet specific therapeutic needs.
In addition to its medicinal applications, 3-(2-hydroxyethyl)oxetane-3-carboxylic acid has shown promise in other areas of chemical research. For example, it has been used as a chiral auxiliary in asymmetric synthesis, where its unique stereochemistry helps control the stereochemistry of newly formed carbon centers. This property is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates.
The environmental impact of chemical compounds is an increasingly important consideration in modern drug development. Studies have shown that 3-(2-hydroxyethyl)oxetane-3-carboxylic acid exhibits favorable biodegradability and low toxicity, making it an environmentally friendly choice for pharmaceutical applications. This aligns with the growing trend towards green chemistry practices in both academia and industry.
In conclusion, 3-(2-hydroxyethyl)oxetane-3-carboxylic acid (CAS No. 1781134-78-8) is a highly versatile compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, synthetic accessibility, and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new uses for this compound, it is likely to play an increasingly important role in advancing therapeutic options for various diseases.
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